molecular formula C25H21N3O6 B11654191 butyl 4-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate

butyl 4-({(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate

Cat. No.: B11654191
M. Wt: 459.4 g/mol
InChI Key: LVKHJQGNSSXFSU-XDJHFCHBSA-N
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Description

BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-cyanophenylhydrazine hydrochloride with 5-arylfurfurals under specific conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE involves its interaction with various molecular targets. The compound’s furan ring is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The nitro group can also undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-[(2E)-2-CYANO-3-[5-(3-NITROPHENYL)FURAN-2-YL]PROP-2-ENAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the furan ring makes it particularly effective in antimicrobial applications .

Properties

Molecular Formula

C25H21N3O6

Molecular Weight

459.4 g/mol

IUPAC Name

butyl 4-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C25H21N3O6/c1-2-3-13-33-25(30)17-7-9-20(10-8-17)27-24(29)19(16-26)15-22-11-12-23(34-22)18-5-4-6-21(14-18)28(31)32/h4-12,14-15H,2-3,13H2,1H3,(H,27,29)/b19-15+

InChI Key

LVKHJQGNSSXFSU-XDJHFCHBSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N

Origin of Product

United States

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